

A Technical Guide to the Physical Properties of Copper(II) Nitrate Hydrate Crystals

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Compound of Interest

Compound Name: Copper(II) nitrate hydrate

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This document provides a comprehensive overview of the core physical properties of **Copper(II) nitrate hydrate** crystals. It is intended to serve as a technical resource, consolidating key quantitative data and outlining standardized experimental protocols for the characterization of this compound.

Introduction

Copper(II) nitrate, $\text{Cu}(\text{NO}_3)_2$, is an inorganic salt that commonly exists as a series of hydrates, $\text{Cu}(\text{NO}_3)_2 \cdot x\text{H}_2\text{O}$. These hydrates are hygroscopic blue crystalline solids, with the trihydrate and hexahydrate being the most frequently encountered forms in a laboratory setting.^[1] The anhydrous form, in contrast, presents as blue-green crystals and sublimates in a vacuum at 150–200 °C.^{[1][2][3]} The degree of hydration significantly influences the physical properties of the crystals, including their structure, density, and thermal stability. Understanding these properties is critical for applications in synthesis, catalysis, and materials science.

Quantitative Physical Properties

The primary physical characteristics of the common forms of Copper(II) nitrate are summarized below. These values represent a consolidation of data from various chemical reference sources.

Table 1: General Physical Properties

Property	Anhydrous (Cu(NO ₃) ₂)	Trihydrate (Cu(NO ₃) ₂ ·3H ₂ O)	Hexahydrate (Cu(NO ₃) ₂ ·6H ₂ O)
Molar Mass	187.56 g/mol [1]	241.60 g/mol [1][4]	295.65 g/mol [5][6]
Appearance	Blue-green crystals[1]	Blue, deliquescent crystals[1][7]	Blue crystals[1]
Density	3.05 g/cm ³ [1][4]	2.32 g/cm ³ [1][4]	2.07 g/cm ³ [1][4]
Melting Point	256 °C (decomposes) [4][8]	114.5 °C[4][7][9]	26.4 °C (decomposes) [1][4]
Boiling Point	Sublimes at 150-200 °C	170 °C (decomposes) [1][10]	Decomposes
Crystal System	Orthorhombic[2][5]	Rhombohedral[2][5]	Triclinic[5]

Table 2: Solubility in Water (g/100 mL)

Compound	0 °C	10 °C	20 °C	25 °C	30 °C	40 °C	50 °C	60 °C	80 °C	100 °C
Trihydrate	83.5[9]	100[9]	124.7[9]	150.6[9]	156.4[9]	381[1][4]	171.7[9]	181.7[9]	666[1][4]	247.2[9]
Hexahydrate	-	-	-	-	-	-	-	-	243.7[1][4]	-

Crystal Structure

Copper(II) nitrate hydrates form distinct crystal structures depending on the number of water molecules in the lattice.

- Anhydrous Copper(II) Nitrate (Cu(NO₃)₂): Exists in two polymorphs, α and β, both featuring three-dimensional coordination polymer networks. The α form has a single copper environment with [4+1] coordination, while the β form has two different copper centers, one with [4+1] coordination and one that is square planar.[1]

- Copper(II) Nitrate Trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$): Crystallizes in the rhombohedral system.[\[2\]](#)
[\[5\]](#)
- Copper(II) Nitrate Hemipentahydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$): X-ray structural analysis has shown this hydrate to have a monoclinic crystal system with a space group of $I2/c$. In this structure, two water molecules coordinate with the Copper(II) ion, while the remaining water is bound by hydrogen bonds.
- Copper(II) Nitrate Hexahydrate ([--INVALID-LINK--2](#)): This hydrate has a triclinic crystal system.[\[5\]](#) The structure consists of an octahedral $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex, where the Jahn-Teller distortion, typically expected for octahedral Cu(II) complexes, is not readily apparent from the six nearly equal Cu-O distances.[\[1\]](#)

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of crystalline **Copper(II) nitrate hydrate**.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of the trihydrate form. The hexahydrate decomposes at a temperature too low for this standard apparatus.

- Sample Preparation: Ensure the **Copper(II) nitrate hydrate** crystals are finely powdered and completely dry.
- Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube with a heating oil bath). The sample should be positioned adjacent to the thermometer bulb or temperature sensor.
- Heating:

- Rapid Determination: Initially, heat the sample rapidly to find an approximate melting range.
- Accurate Determination: For a precise measurement, heat the sample slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point. For hydrates, decomposition may be observed as a color change or gas evolution. The melting point of the trihydrate is 114.5 °C, while the hexahydrate melts with decomposition at 26.4 °C.^{[1][4][9]}

Protocol for Solubility Determination (Isothermal Method)

This protocol determines the solubility of a hydrate at a specific temperature.

- System Preparation: Prepare a saturated solution by adding an excess amount of **Copper(II) nitrate hydrate** crystals to a known volume of deionized water in a jacketed beaker connected to a constant temperature water bath.
- Equilibration: Stir the solution vigorously for an extended period (several hours) to ensure equilibrium is reached between the dissolved and undissolved salt. Maintain a constant temperature throughout.
- Sample Extraction: Once equilibrated, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant liquid using a pre-heated pipette to prevent premature crystallization.
- Gravimetric Analysis:
 - Weigh an empty, dry evaporating dish.
 - Transfer the extracted supernatant into the dish and weigh it again to determine the mass of the solution.

- Carefully heat the dish to evaporate the water completely, leaving behind the anhydrous salt residue. Heating must be gentle to avoid decomposition of the nitrate.
- Cool the dish in a desiccator and weigh it to determine the mass of the dissolved salt.
- Calculation: Calculate the solubility in grams of salt per 100 g or 100 mL of water based on the masses recorded. Repeat the procedure at various temperatures to construct a solubility curve.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the crystal lattice, unit cell dimensions, and atomic arrangement.

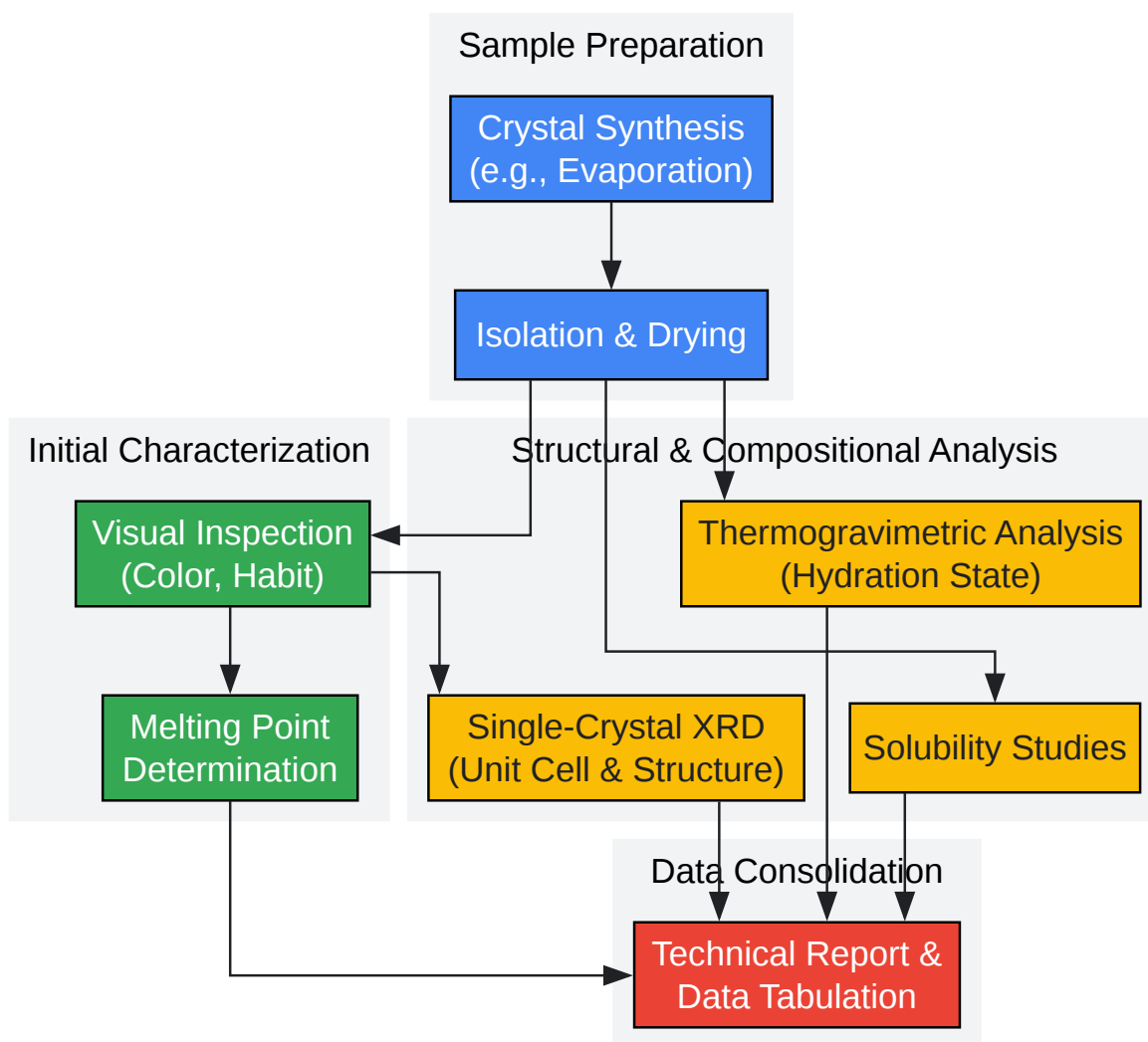
- Crystal Selection & Mounting:
 - Under a microscope, select a high-quality single crystal, typically 0.1-0.3 mm in size, that is well-formed and free of visible defects.[\[1\]](#)
 - Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
- Data Collection:
 - Mount the goniometer head onto the diffractometer.
 - An X-ray source (commonly Molybdenum, MoK α radiation) generates a beam that is directed at the crystal.[\[11\]](#)
 - The crystal is rotated through various orientations. As the X-ray beam interacts with the crystal's atomic lattice, it diffracts at specific angles, satisfying Bragg's Law ($n\lambda=2d \sin\theta$).[\[11\]](#)
 - A detector records the intensity and position of these diffracted X-rays, creating a diffraction pattern. A full sphere or hemisphere of data is collected by scanning through different angles.[\[11\]](#)
- Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters (a , b , c , α , β , γ) and the crystal's space group.^[1]
- Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map of the crystal structure.^[1]
- The atomic positions and other parameters are iteratively refined against the experimental data to produce a final, validated crystal structure model.

Visualized Workflows and Processes

The following diagrams illustrate key logical and experimental workflows related to the characterization of **Copper(II) nitrate hydrate** crystals.

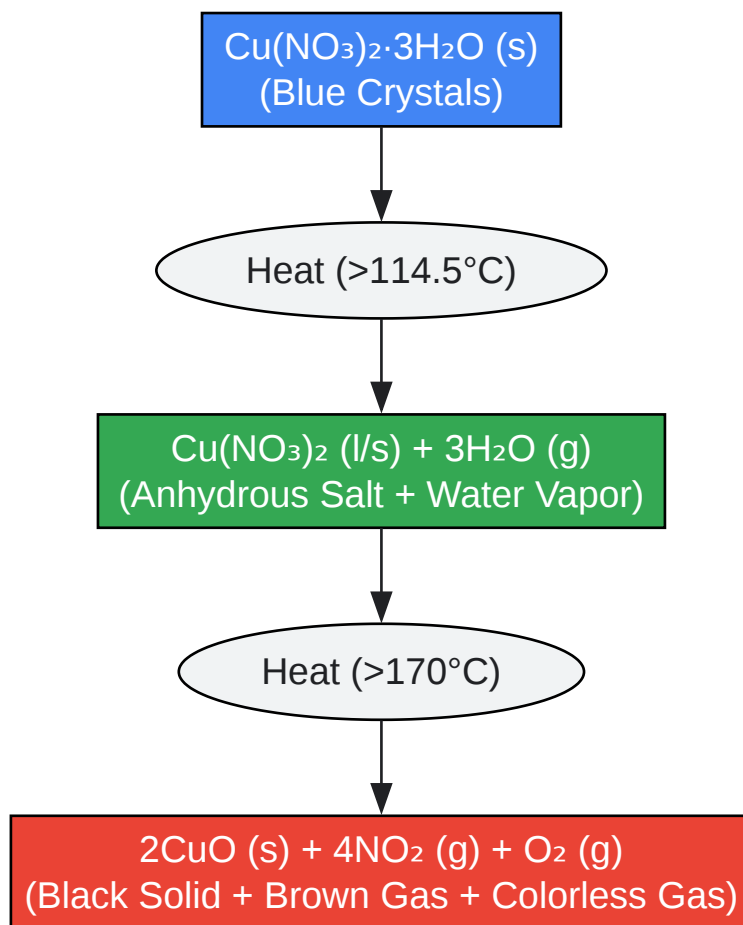
Workflow for Physical Characterization of Crystals



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Caption: A logical workflow for the comprehensive physical characterization of synthesized crystals.

When heated, hydrated Copper(II) nitrate undergoes a multi-step thermal decomposition. The process involves initial dehydration followed by the decomposition of the anhydrous salt into copper(II) oxide, nitrogen dioxide, and oxygen.[3][12]

Thermal Decomposition Pathway of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ 

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Caption: A simplified representation of the thermal decomposition process for Copper(II) nitrate trihydrate.

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